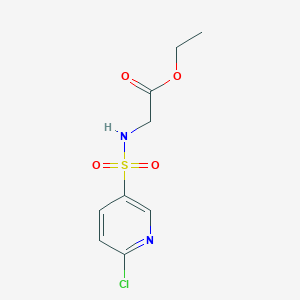![molecular formula C13H21NO5 B2862942 rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid CAS No. 2411180-52-2](/img/structure/B2862942.png)
rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. It has a five-membered ring with four carbon atoms and one nitrogen atom . The tert-butyloxycarbonyl (Boc) group is a common protecting group used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyloxycarbonyl-protected amino acids are often used in peptide synthesis . The Boc group serves as a protective group for the amino group during peptide bond formation .Aplicaciones Científicas De Investigación
Ligand Concept Development
A study by Mundwiler et al. (2004) explored mixed ligand fac-tricarbonyl complexes, demonstrating a novel [2 + 1] mixed ligand concept based on [99(m)Tc(OH2)3(CO)3]+. This approach, which included the use of N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide as L1 and N-((6-carboxypyridine-3-yl)methyl)glycylphenylalanine as L2, is significant for labeling bioactive molecules with monodentate or bidentate donor sites. This research highlights the potential application in radiopharmaceuticals and diagnostic agents (Mundwiler et al., 2004).
Novel Condensation Reactions
Umehara et al. (2016) developed a novel condensation reaction of carboxylic acids with various non-nucleophilic N-heterocycles and anilides using di-tert-butyl dicarbonate (Boc2O). This method, applicable to the acylation of a wide range of non-nucleophilic nitrogen compounds, underscores the significance of rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid in organic synthesis, particularly in the formation of complex molecular structures (Umehara et al., 2016).
Epoxidation of Unsaturated Ketones
A study by Qian et al. (2014) on the asymmetric epoxidation of unsaturated ketones catalyzed by heterobimetallic rare earth-lithium complexes reveals the potential of this compound in catalysis. This research demonstrates the importance of this compound in facilitating complex chemical transformations, potentially useful in the synthesis of pharmaceuticals and fine chemicals (Qian et al., 2014).
Synthesis of Pyrano[3,4-c]pyrrole Derivatives
The work of Ievlev et al. (2017) on the synthesis of polyfunctional pyrano[3,4-c]pyrrole derivatives via intramolecular cyclization involving vicinal cyano and carboxamide groups on a pyran ring highlights the utility of this compound in the field of heterocyclic chemistry. Such derivatives have potential applications in the development of new materials and bioactive molecules (Ievlev et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(4aS,7aS)-6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9-5-4-6-18-13(9,8-14)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQHMAVMUQFPOZ-TVQRCGJNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCOC2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCO[C@@]2(C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2696257-76-6 |
Source


|
| Record name | rac-(4aR,7aR)-6-[(tert-butoxy)carbonyl]-octahydropyrano[2,3-c]pyrrole-7a-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2862860.png)


![N-(3-fluorophenyl)-6-methyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine-5-carboxamide](/img/structure/B2862864.png)

![(1s,3r)-3-[(3-Fluoropyridin-2-yl)amino]-1-methylcyclobutan-1-ol](/img/structure/B2862869.png)

![5-[2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)phenyl]ethyl-methylamino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B2862873.png)



![S-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2862880.png)

